2-(4-Methoxyphenyl)-2-oxoethyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a complex organic compound with a unique structure This compound features multiple functional groups, including methoxy, oxo, and acetate groups, as well as a dibromo-substituted azapentacyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate likely involves multiple steps, including the formation of the azapentacyclo ring system, bromination, and esterification reactions. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the oxo groups could yield diols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of multiple functional groups suggests that it may interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. For example, it may have anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industry, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other dibromo-substituted azapentacyclo derivatives, as well as compounds with similar functional groups (e.g., methoxy, oxo, acetate).
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its complex ring system. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H21Br2NO6 |
---|---|
Molecular Weight |
639.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C29H21Br2NO6/c1-37-17-12-10-16(11-13-17)22(33)15-38-23(34)14-32-26(35)24-25(27(32)36)29(31)19-7-3-2-6-18(19)28(24,30)20-8-4-5-9-21(20)29/h2-13,24-25H,14-15H2,1H3 |
InChI Key |
IXFWYROAVGFDMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br |
Origin of Product |
United States |
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